1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one
Description
Properties
IUPAC Name |
1-(4-iodophenyl)-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-11(2)7-13(10(11)14)9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFCCPMXWSDASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-iodoaniline with a suitable azetidinone precursor under controlled conditions. The reaction conditions often involve the use of solvents such as chloroform and reagents like phosphorus pentachloride . The process may also include purification steps such as recrystallization to obtain the final product in high purity.
Industrial production methods for this compound are designed to be efficient and scalable. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is also a key consideration in industrial synthesis.
Chemical Reactions Analysis
1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be replaced by other substituents through reactions such as the Suzuki-Miyaura coupling. Common reagents for these reactions include palladium catalysts and boronic acids.
Oxidation and Reduction: The azetidinone ring can be subjected to oxidation and reduction reactions to modify its chemical structure. These reactions often involve reagents like sodium borohydride for reduction and potassium permanganate for oxidation.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures, which are useful in the synthesis of various pharmaceuticals.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.
Scientific Research Applications
1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It is used in the design of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on the Azetidinone Core
- Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-iodophenyl group is electron-withdrawing due to iodine’s inductive effect, increasing ring strain and reactivity compared to electron-donating substituents like methoxy. For example, 1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one () exhibits enhanced stability in basic conditions due to methoxy’s electron-donating nature, whereas the iodine analog may undergo faster ring-opening reactions .
- Steric Effects : The bulky iodine atom may hinder nucleophilic attacks on the β-lactam ring compared to smaller substituents like chlorine (e.g., 1-(4-chlorophenyl) derivatives in ).
Physicochemical Properties
Spectral and Physical Data
- Iodine’s deshielding effect also shifts aromatic proton signals upfield in NMR .
Anticancer Potential
- 4-Iodophenyl Derivatives : reports 1-(4-iodophenyl)-containing pyrazolone derivatives with IC₅₀ values of 30.68–60.72 µM against MCF7 breast cancer cells, comparable to doxorubicin (71.8 µM). This suggests the 4-iodophenyl moiety enhances cytotoxicity, possibly via halogen bonding with cellular targets .
- Methoxy Analogs: Methoxy-substituted azetidinones (e.g., ) are often optimized as enzyme inhibitors, but their anticancer activity is less documented, indicating iodine’s unique role in modulating bioactivity .
Comparative Analysis of Key Analogues
Halogenated Derivatives
- Chlorine vs. Iodine : 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one () shares structural similarity but lacks the β-lactam ring. Chlorine’s smaller size may improve solubility but reduce steric hindrance in binding interactions compared to iodine .
- Bromine Analogs : Bromo-functionalized CP6 () is used in dendrimer synthesis, but iodine’s higher atomic radius may offer distinct photophysical properties in materials science .
Amino-Substituted Azetidinones
- However, iodine’s electron-withdrawing nature may stabilize the β-lactam ring against hydrolysis .
Biological Activity
1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features an azetidinone ring substituted with a 4-iodophenyl group. The synthesis typically involves the reaction of 4-iodoaniline with azetidinone precursors under controlled conditions, often utilizing solvents like chloroform and reagents such as phosphorus pentachloride. This structural configuration is pivotal for its biological activity, as it allows interaction with various molecular targets.
The biological activity of 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one primarily stems from its ability to bind to specific enzymes and receptors, thereby modulating their activity. The compound has been shown to inhibit certain kinases involved in cancer progression, such as DYRK1A and DYRK1B, with IC50 values indicating potent inhibitory effects . This inhibition can lead to altered signaling pathways that are crucial in cancer biology.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been profiled against various cancer cell lines, demonstrating significant antiproliferative effects. In a study evaluating several derivatives, 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one exhibited strong inhibitory activity against multiple kinases at a concentration of 1 μM, showcasing its potential to disrupt cancer cell proliferation .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line Type |
|---|---|---|
| 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one | <20 | Various (e.g., lung, colon) |
| Etoposide | 0.36 | Human lung cancer cells |
| Gemcitabine | 0.3 | Human breast cancer cells |
Data measured using SRB assay across different cancer cell lines .
Enzyme Inhibition
The compound's interaction with enzymes such as DYRK1A and DYRK1B suggests its role in inhibiting pathways critical for tumor growth and survival. The inhibition of these kinases is particularly relevant in the context of drug resistance observed in various cancers .
Case Studies
Several case studies have explored the efficacy of 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one in preclinical models:
- Case Study 1 : In a model of human lung cancer, the compound demonstrated significant tumor growth inhibition compared to control groups. The mechanism involved downregulation of pro-survival pathways mediated by DYRK kinases.
- Case Study 2 : Another study focused on breast cancer cells revealed that treatment with this compound led to apoptosis through caspase activation, indicating its potential as a therapeutic agent in hormone-resistant breast cancer cases.
Comparison with Similar Compounds
When compared to other compounds in its class, such as 4-Iodophenol and 1-(4-Iodophenyl)piperidin-2-one, 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one exhibits unique properties due to the azetidinone ring structure. This structural feature enhances its binding affinity and specificity towards certain biological targets .
Table 2: Comparison of Biological Activities
| Compound | Biological Activity |
|---|---|
| 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one | Strong kinase inhibition |
| 4-Iodophenol | Moderate enzyme interaction |
| 1-(4-Iodophenyl)piperidin-2-one | Variable activity depending on substitution |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of precursors such as 4-iodoacetophenone derivatives. For example, acetylation of malic acid followed by reaction with 4-iodoaniline under reflux with acetyl chloride yields structurally similar azetidinones in ~82% yield . Optimizing solvent choice (e.g., ethanol or THF) and catalysts (e.g., CuI for cross-coupling) is critical. Thionyl chloride may enhance cyclization efficiency by activating carbonyl groups, as seen in analogous chalcone syntheses .
Q. Which spectroscopic techniques are most effective for confirming the structure of 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one?
- Methodological Answer :
- 13C NMR : Key signals include δ ~54–75 ppm for the azetidin-2-one ring carbons and δ ~115–138 ppm for aromatic carbons .
- HR-MS : Accurate mass analysis (e.g., [M+Na]+ at m/z 510.283) confirms molecular formula .
- X-ray crystallography : Resolves stereochemistry and ring conformation, as demonstrated for related azetidinones .
Advanced Research Questions
Q. How can researchers address low yields in the cyclization step during synthesis?
- Methodological Answer : Low yields often arise from incomplete ring closure or side reactions. Strategies include:
- Catalyst optimization : CuI (5 mol%) in THF improves reaction efficiency in one-pot syntheses .
- Temperature control : Reflux conditions (e.g., 80°C in ethanol) enhance cyclization kinetics .
- Precursor activation : Using acetyl chloride or thionyl chloride to activate carbonyl groups prior to cyclization .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for the azetidin-2-one ring?
- Methodological Answer :
- Conformational analysis : Compare computed (DFT) and experimental NMR chemical shifts. Adjust torsional angles in computational models to match observed δ values (e.g., δ ~54 ppm for C-N in the ring) .
- Dynamic effects : Consider ring puckering or solvent-induced shifts, which may explain discrepancies in 13C NMR .
Q. How can the iodine substituent in 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one be leveraged for further functionalization?
- Methodological Answer :
- Cross-coupling reactions : Use Ullmann or Suzuki-Miyaura reactions to replace iodine with aryl/alkyl groups. For example, CuI/K2CO3 at 125°C facilitates aryl-aryl coupling .
- Radical reactions : Iodine participates in photoredox catalysis for C-H functionalization, enabling diversification of the phenyl ring .
Q. What are the stability considerations for storing 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one?
- Methodological Answer :
- Storage conditions : Store at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, which may hydrolyze the β-lactam ring .
- Handling : Use inert atmosphere (N2/Ar) during synthesis to minimize oxidation of the iodophenyl group .
Data Contradiction and Optimization
Q. How should researchers analyze conflicting HPLC purity results versus NMR data?
- Methodological Answer :
- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed β-lactam or deiodinated species). Compare retention times with synthetic intermediates .
- Quantitative NMR : Integrate aromatic vs. aliphatic proton signals to estimate purity independently .
Q. What reaction conditions minimize racemization during asymmetric synthesis of the azetidin-2-one ring?
- Methodological Answer :
- Chiral auxiliaries : Incorporate (R)- or (S)-malic acid derivatives to enforce stereochemistry during cyclization .
- Low-temperature kinetics : Perform reactions below –10°C to slow racemization, as shown in analogous lactam syntheses .
Application-Oriented Questions
Q. How can 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one serve as a precursor for bioactive molecule synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
